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molecular formula C7H7Cl2N2O3P B8677234 N-Methyl-N-(4-nitrophenyl)phosphoramidic dichloride CAS No. 94511-60-1

N-Methyl-N-(4-nitrophenyl)phosphoramidic dichloride

Cat. No. B8677234
M. Wt: 269.02 g/mol
InChI Key: LPVJYWJJXPXGJM-UHFFFAOYSA-N
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Patent
US04539037

Procedure details

p-Nitro-N-methylaniline (9.3 g, 0.061 mol) and 9 mL (0.1 mol) POCl3 were heated in 50 mL toluene to 90°-95° C. overnight. The solution was cooled and filtered. The volatiles were removed from the filtrate, giving 15.3 g of a purple, viscous oil. NMR (CDCl3): AA'XX' quartet from δ7.45-7.35 (4H), 3.37 (d,3H, J=14-15 Hz). No N--H was observed in the NMR. Due to an expected very high boiling point, this material was not distilled but used directly in the preparation of N-Methyl-N-(4-nitrophenyl) phosphoric triamide in the following Example VI.
Quantity
9.3 g
Type
reactant
Reaction Step One
Name
Quantity
9 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
( 4H )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:11]=[CH:10][C:7]([NH:8][CH3:9])=[CH:6][CH:5]=1)([O-:3])=[O:2].[O:12]=[P:13](Cl)([Cl:15])[Cl:14]>C1(C)C=CC=CC=1>[CH3:9][N:8]([C:7]1[CH:10]=[CH:11][C:4]([N+:1]([O-:3])=[O:2])=[CH:5][CH:6]=1)[P:13]([Cl:15])([Cl:14])=[O:12]

Inputs

Step One
Name
Quantity
9.3 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(NC)C=C1
Name
Quantity
9 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Name
Quantity
50 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
( 4H )
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The volatiles were removed from the filtrate
CUSTOM
Type
CUSTOM
Details
giving 15.3 g of a purple, viscous oil
DISTILLATION
Type
DISTILLATION
Details
this material was not distilled
CUSTOM
Type
CUSTOM
Details
used directly in the preparation of N-Methyl-N-(4-nitrophenyl) phosphoric triamide in the following Example VI

Outcomes

Product
Name
Type
Smiles
CN(P(=O)(Cl)Cl)C1=CC=C(C=C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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